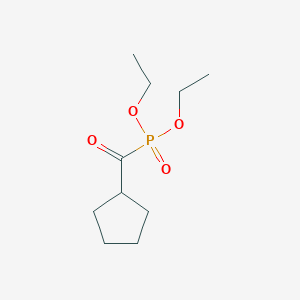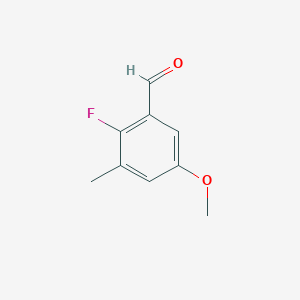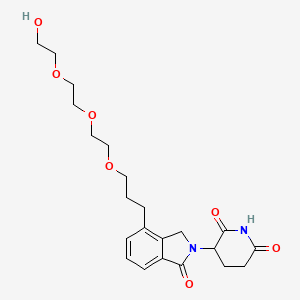
TMP-NVOC-Halo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TMP-NVOC-Halo is a novel cell-permeable, photoactivatable chemical inducer of protein dimerization. This compound is used in various scientific research applications, particularly in the fields of cell biology and biochemistry. It is designed to facilitate the study of dynamic cellular processes by enabling precise temporal and spatial control over protein interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TMP-NVOC-Halo is synthesized through a series of chemical reactions that involve the coupling of trimethoprim (TMP), a well-known antibiotic, with a halo ligand and a nitroveratryloxycarbonyl (NVOC) group. The synthetic route typically involves the following steps:
Coupling of TMP with NVOC: This step involves the reaction of TMP with NVOC chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Halo Ligand: The halo ligand is introduced through a nucleophilic substitution reaction, where the NVOC-TMP intermediate reacts with a haloalkane in the presence of a suitable catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
TMP-NVOC-Halo undergoes several types of chemical reactions, including:
Photoactivation: The NVOC group can be cleaved upon exposure to ultraviolet light, releasing the active TMP-Halo compound.
Dimerization: The TMP-Halo compound can induce protein dimerization by binding to specific protein targets.
Common Reagents and Conditions
Photoactivation: Ultraviolet light (typically around 365 nm) is used to cleave the NVOC group.
Dimerization: The presence of target proteins with compatible binding sites is required for effective dimerization.
Major Products Formed
Photoactivation: The major product formed is the active TMP-Halo compound.
Dimerization: The major product is the dimerized protein complex.
Wissenschaftliche Forschungsanwendungen
TMP-NVOC-Halo has a wide range of scientific research applications, including:
Cell Biology: It is used to study dynamic cellular processes such as protein-protein interactions, signal transduction, and cellular localization.
Biochemistry: this compound is employed in the investigation of enzyme mechanisms and protein folding.
Medicine: The compound is used in drug discovery and development, particularly in the identification of new therapeutic targets.
Industry: This compound is utilized in the development of biosensors and diagnostic tools
Wirkmechanismus
The mechanism of action of TMP-NVOC-Halo involves the following steps:
Photoactivation: Exposure to ultraviolet light cleaves the NVOC group, releasing the active TMP-Halo compound.
Protein Binding: The TMP moiety binds to dihydrofolate reductase (DHFR), while the halo ligand binds to a haloenzyme.
Dimerization: The binding of TMP and the halo ligand to their respective targets induces the dimerization of the target proteins, facilitating the study of their interactions and functions
Vergleich Mit ähnlichen Verbindungen
TMP-NVOC-Halo is unique in its ability to provide precise temporal and spatial control over protein interactions. Similar compounds include:
Rapamycin: Another chemical inducer of dimerization, but it lacks the photoactivatable feature of this compound.
4-Coumarin-TMP-NVOC-Cl: A chemically induced dimerizer with similar properties, but it uses a coumarinyl photocaging group instead of NVOC.
Conclusion
This compound is a versatile and powerful tool in scientific research, offering unique advantages in the study of dynamic cellular processes. Its ability to induce protein dimerization with precise temporal and spatial control makes it an invaluable asset in various fields, including cell biology, biochemistry, medicine, and industry.
Eigenschaften
Molekularformel |
C39H57ClN6O13 |
|---|---|
Molekulargewicht |
853.4 g/mol |
IUPAC-Name |
[4-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]-5-methoxy-2-nitrophenyl]methyl N-[3-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]propyl]carbamate |
InChI |
InChI=1S/C39H57ClN6O13/c1-50-32-24-30(31(46(48)49)25-33(32)57-20-19-56-18-17-55-16-15-54-14-13-53-11-7-5-4-6-9-40)27-59-39(47)43-10-8-12-58-36-34(51-2)22-28(23-35(36)52-3)21-29-26-44-38(42)45-37(29)41/h22-26H,4-21,27H2,1-3H3,(H,43,47)(H4,41,42,44,45) |
InChI-Schlüssel |
ZJEAMRCCPGGFOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCCCNC(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OCCOCCOCCOCCOCCCCCCCl)OC)OC)CC3=CN=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


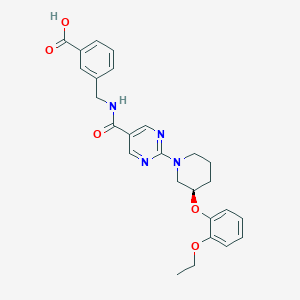
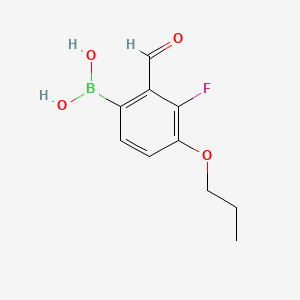
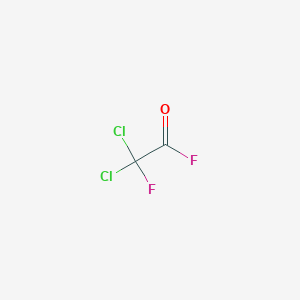
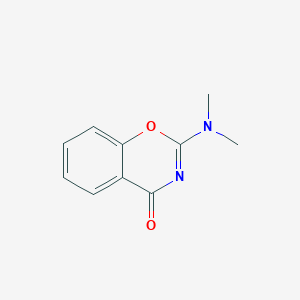
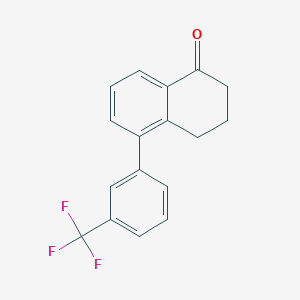

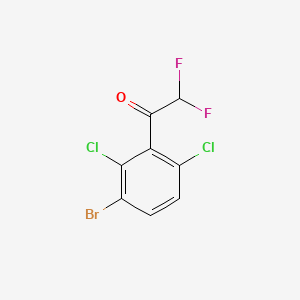

![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)
![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)
![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
